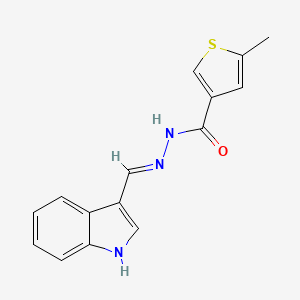![molecular formula C15H14N2O4 B1190861 N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B1190861.png)
N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is a type of Schiff base, which is formed by the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their versatility and have been widely studied for their biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide typically involves the reaction of 2,4-dihydroxyacetophenone with 2-hydroxybenzohydrazide under specific conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base into its corresponding amine.
Substitution: The hydroxyl groups present in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
作用機序
The mechanism of action of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of hydroxyl and imine groups, which can coordinate with metal ions. The compound’s biological activities, such as antioxidant and antimicrobial effects, are believed to be related to its ability to interact with biological molecules and metal ions, disrupting their normal function.
類似化合物との比較
Similar Compounds
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-4-pyridinecarbohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)aceto hydrazide
Uniqueness
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide is unique due to its specific structure, which includes both hydroxyl and imine groups. This allows it to form stable complexes with metal ions and exhibit significant biological activities. Compared to similar compounds, it may offer distinct advantages in terms of stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C15H14N2O4 |
|---|---|
分子量 |
286.28g/mol |
IUPAC名 |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-9(11-7-6-10(18)8-14(11)20)16-17-15(21)12-4-2-3-5-13(12)19/h2-8,18-20H,1H3,(H,17,21)/b16-9+ |
InChIキー |
FKDCAYSFERCSDU-CXUHLZMHSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


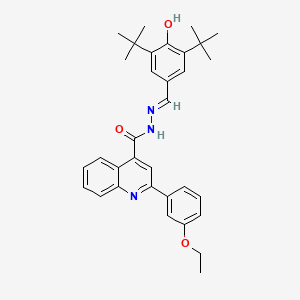

![N'-[(2-methyl-1H-indol-3-yl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B1190780.png)

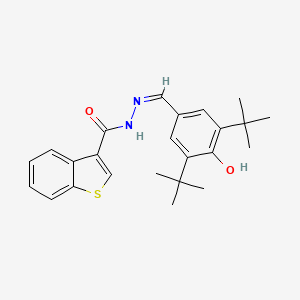
![4-ethoxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B1190786.png)
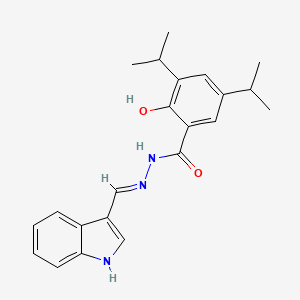
![2-(2,6-Dichlorophenyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/no-structure.png)
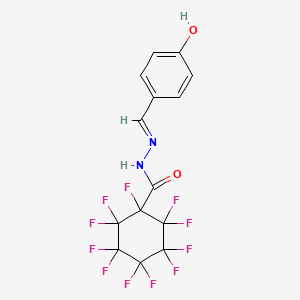
![2-[(2-Chloroanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B1190792.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}nonanohydrazide](/img/structure/B1190793.png)
![4-ethyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B1190795.png)
